4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Hydroxybicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of specific wavelengths of light and suitable catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but the principles of photochemical synthesis can be scaled up for larger production. The use of continuous flow photochemistry is one potential method for industrial-scale synthesis, allowing for the efficient production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its hydroxyl and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s bicyclic structure also provides conformational rigidity, which can enhance its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in drug design.
Uniqueness
4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and the bicyclic structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-hydroxybicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-5(9)6-1-2-7(10,3-6)4-6/h10H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSUZKDZELTQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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